Pembrolizumab - 1374853-91-4

Pembrolizumab

Catalog Number: EVT-1481699
CAS Number: 1374853-91-4
Molecular Formula: NA
Molecular Weight: NA
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pembrolizumab is a humanized monoclonal antibody that plays a significant role in cancer immunotherapy research. [] It specifically targets the programmed cell death protein 1 (PD-1) receptor found on T cells. [, ] This receptor, upon binding with its ligands PD-L1 and PD-L2, normally functions to inhibit T cell activity and prevent excessive immune responses. [, ]

Mechanism of Action

Pembrolizumab functions by blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2. [] By inhibiting this interaction, Pembrolizumab prevents the suppression of T cell activity, thus enhancing the body's natural anti-tumor immune response. [, , , ] This mechanism is particularly relevant in cancers that exploit the PD-1 pathway for immune evasion, such as classical Hodgkin lymphoma (cHL), which often overexpresses PD-L1 and PD-L2 due to genetic amplification at the 9p24.1 locus. []

Applications
  • Melanoma: Studies demonstrate the potential of Pembrolizumab, both as a single agent and in combination with other therapies, for treating advanced melanoma. [, , , , ]
  • Non-Small Cell Lung Cancer (NSCLC): Research suggests Pembrolizumab can be effective as a first-line treatment for metastatic NSCLC, especially in patients with high PD-L1 expression. [, , , , , , ] Additionally, studies are exploring its use in the adjuvant setting after surgery. [, ]
  • Triple-Negative Breast Cancer (TNBC): Pembrolizumab, in combination with chemotherapy, shows promise in improving pathologic complete response rates and event-free survival in early-stage TNBC. [, , ]
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Pembrolizumab exhibits clinical benefit for refractory recurrent/metastatic HNSCC. []
  • Urothelial Carcinoma: Research suggests a potential role for Pembrolizumab in treating metastatic urothelial carcinoma, with ongoing investigation into optimal response evaluation time points. [, ]
  • Multiple Myeloma: Clinical trials are examining the safety and efficacy of Pembrolizumab in combination with other therapies, such as genetically engineered T cells, for relapsed/refractory multiple myeloma. [, ]
  • Esophagogastric Cancers: Studies explore the use of Pembrolizumab in combination with other targeted therapies, such as DKN-01, for advanced esophagogastric cancers. []
  • Ovarian Cancer: Research investigates the potential of Pembrolizumab in combination with PARP inhibitors for enhancing cytotoxicity in ovarian cancer. []
Future Directions
  • Biomarker Identification: Continued research is needed to identify predictive biomarkers for response to Pembrolizumab, allowing for more personalized and effective treatment strategies. [, , , , , , ] This could include investigating genomic, metabolic, and proteomic markers, as well as the role of tumor microenvironment and immune cell infiltration. [, , , ]
  • Combination Therapies: Further investigation into combining Pembrolizumab with other targeted therapies, chemotherapy, or novel immunotherapeutic agents is crucial to improve efficacy and potentially overcome resistance. [, , , , , , , ]
  • Optimization of Treatment Regimens: Exploring personalized dosing strategies, including weight-based and extended dosing intervals, could enhance patient convenience and potentially reduce costs. []
  • Long-Term Safety and Efficacy: Continued monitoring of long-term safety and efficacy in real-world settings is important to fully understand the benefits and potential risks of Pembrolizumab. [, ]

Properties

CAS Number

1374853-91-4

Product Name

Pembrolizumab

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Lambrolizumab;Pembrolizumab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.